
2-Deoxy-2-fluoro-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C6H13FO5 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Deoxy-2-fluoro-D-glucitol, and how do reaction conditions influence yield and purity?
The synthesis typically involves fluorination of D-glucose derivatives. A common method uses anhydrous hydrogen fluoride (HF) or fluorine gas (F₂) for direct fluorination at the C2 position. For example, fluorination of 1,3,4,6-tetra-O-acetyl-D-glucose with anhydrous HF yields 2-deoxy-2-fluoro-D-glucose, which is then reduced to the glucitol form. Key factors include temperature control (0–5°C for HF reactions) and protecting group strategies to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >98% purity .
Q. How is this compound characterized structurally and functionally?
Structural confirmation relies on:
- NMR spectroscopy : 1H and 19F NMR to verify fluorination at C2 and stereochemistry.
- Mass spectrometry : Exact mass (m/z 182.059) confirms molecular formula (C₆H₁₁FO₅).
- X-ray crystallography : Resolves spatial configuration and hydrogen bonding patterns. Functional characterization includes metabolic inhibition assays in cell cultures, where it competes with glucose for hexokinase binding .
Q. What role does this compound play in studying carbohydrate metabolism?
As a glucose analog, it inhibits glycolysis by competitively binding to hexokinase, blocking phosphorylation. This property is leveraged to study metabolic flux in cancer cells or microbial systems. For example, Pseudomonas aeruginosa fermentation studies revealed its conversion into downstream metabolites, highlighting species-specific enzymatic activity .
Advanced Research Questions
Q. How do isotopic labeling (e.g., 18^{18}18F, 3^{3}3H) and fluorination position affect the pharmacokinetics of this compound in PET imaging?
18F-labeled analogs (e.g., [18F]FDG) are critical PET tracers for glucose uptake imaging. The C2 fluorination site mimics glucose’s hydroxyl group, ensuring transporter recognition (e.g., GLUT1). Radiolabeling requires precise control of precursor purity and reaction time to achieve high specific activity (>2 GBq/μmol). Quality control via HPLC (retention time: 8–10 min) and radio-TLC validates radiochemical purity (>95%) .
Q. What experimental strategies resolve contradictions in reported cellular uptake rates of this compound?
Discrepancies arise from variations in cell type (e.g., cancer vs. normal cells), transporter expression levels, and assay conditions (e.g., glucose-depleted media). A standardized protocol includes:
- Competitive uptake assays : Co-incubation with D-glucose to quantify inhibition.
- Transporter knockdown models : CRISPR/Cas9-edited GLUT1/3-deficient cells.
- Kinetic analysis : Michaelis-Menten parameters (Km, Vmax) under controlled pH and temperature .
Q. What advanced analytical methods are used to study this compound’s interaction with glycosidases?
- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry.
- Molecular docking simulations : Predicts binding poses using crystal structures of glycosidase active sites.
- Kinetic isotope effect (KIE) studies : Compares 19F vs. 1H to elucidate transition-state stabilization mechanisms .
Q. How does this compound serve as a precursor for synthesizing fluorinated glycoconjugates?
It is enzymatically glycosylated to produce fluorinated disaccharides or glycoproteins. For example, β-1,4-linkage formation with 2-acetamido-2-deoxy-D-glucose via glycosyltransferases yields fluorinated chitobiose analogs. Reaction optimization includes UDP-sugar cofactor supplementation and pH stabilization (6.5–7.5) .
Properties
CAS No. |
34339-80-5 |
---|---|
Molecular Formula |
C6H13FO5 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-5-fluorohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H13FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
FHMVCKHFSUAUMP-JGWLITMVSA-N |
SMILES |
C(C(C(C(C(CO)F)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)F)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)F)O)O)O)O |
Key on ui other cas no. |
34339-80-5 |
Synonyms |
2-deoxy-2-fluoro-D-glucitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.